molecular formula C24H20ClN3O3S B7465984 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide

4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide

Cat. No. B7465984
M. Wt: 466.0 g/mol
InChI Key: ADOWGBUXMNHXFN-UHFFFAOYSA-N
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Description

4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide, also known as MPSS, is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is not fully understood. However, it has been proposed that 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide may exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme and the activation of peroxisome proliferator-activated receptor gamma (PPARγ) receptor. 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has also been shown to inhibit the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the levels of glucose, insulin, and triglycerides in diabetic rats. 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has also been shown to reduce the levels of inflammatory cytokines and chemokines in vitro and in vivo. In addition, 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide in lab experiments is its high potency and selectivity. 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has been shown to exhibit potent pharmacological effects at low concentrations. However, one of the limitations of using 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is its relatively low solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for the use of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide in scientific research. One of the potential applications of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is in the development of novel anti-inflammatory and antidiabetic drugs. 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide may also be used as a tool to investigate the role of COX-2 and PPARγ in various biological processes. In addition, the use of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide in cancer research may lead to the development of novel anticancer drugs.
Conclusion:
In conclusion, 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties. Its high potency and selectivity make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the mechanism of action of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide and its potential applications in drug development.

Synthesis Methods

The synthesis of 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methyl-4-quinolinecarboxaldehyde in the presence of sodium methoxide followed by the reaction with methyl phenyl sulfone and ammonium chloride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has been extensively used in scientific research as a tool to investigate various biological and pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antidiabetic activities. 4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

properties

IUPAC Name

4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-16-14-22(19-10-6-7-11-21(19)26-16)27-24(29)17-12-13-20(25)23(15-17)32(30,31)28(2)18-8-4-3-5-9-18/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOWGBUXMNHXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide

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